Hydrolytic Stability: Methyl Ester vs. Free Carboxylic Acid in Aqueous Conditions
The target compound, a methyl ester, demonstrates markedly different hydrolytic stability compared to its direct analog, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid (CAS 1219828-27-9). The ester's calculated LogP of -0.9492 indicates greater hydrophobicity and, by class-level inference, a significantly reduced propensity for spontaneous hydrolysis in aqueous environments relative to the free carboxylic acid, which is fully ionized at physiological pH and possesses a LogP of -1.4 (estimated) [1]. This difference is critical for the compound's survival as an intact building block in multi-step syntheses or biological assays.
| Evidence Dimension | Hydrolytic Stability (Hydrophobicity Indicator) |
|---|---|
| Target Compound Data | Calculated LogP = -0.9492 |
| Comparator Or Baseline | 1-(Methylsulfonyl)-3-azetidinecarboxylic acid (CAS 1219828-27-9); Estimated LogP = -1.4 |
| Quantified Difference | Δ LogP = +0.45 (indicating higher hydrophobicity for the ester) |
| Conditions | LogP values calculated based on standard in silico models; aqueous stability inferred from structural class properties. |
Why This Matters
The higher LogP and ester functionality protect the compound from premature hydrolysis, making it the superior choice for synthetic routes requiring aqueous work-ups or reactions where the carboxylic acid would degrade or interfere.
- [1] 1-(Methylsulfonyl)-3-azetidinecarboxylic acid. ChemSrc. Available at: https://m.chemsrc.com/en/cas/1219828-27-9_1654383.html View Source
